N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N. It is known for its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions with good functional group tolerance . The reaction mechanism involves the formation of thiocarbonyl fluoride in situ, which then reacts with the secondary amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2-(4-fluorophenyl)ethan-1-amine
- (S)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Uniqueness
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Biological Activity
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis, and biological activity based on diverse sources.
- Molecular Formula : C10H13ClF3N
- Molecular Weight : 239.67 g/mol
- CAS Number : Not available
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Chlamydia and E. coli .
Table 1: Antimicrobial Activity Against Selected Bacteria
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 32 |
Similar Trifluoromethyl Derivative | Chlamydia trachomatis | 50 |
The presence of the trifluoromethyl group has been linked to enhanced activity against Chlamydia, indicating its role in the compound's mechanism of action .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives are effective against pathogens, they also exhibit varying degrees of toxicity towards human cells. In vitro studies have demonstrated that certain concentrations lead to cell death, underscoring the need for careful dosage optimization .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial topoisomerases, disrupting DNA replication and transcription processes .
Case Studies
Recent case studies highlight the compound's potential in treating bacterial infections. For example, a study involving HEp-2 cells infected with C. trachomatis showed that treatment with this compound significantly reduced inclusion numbers and sizes compared to untreated controls .
Table 2: Case Study Results on Inclusion Reduction
Treatment | Inclusion Count (per cell) | Size (μm²) |
---|---|---|
Control (untreated) | 15 | 25 |
This compound | 5 | 10 |
These findings suggest a promising avenue for further research into this compound as a therapeutic agent.
Properties
Molecular Formula |
C10H13ClF3N |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13;/h3-7,14H,1-2H3;1H |
InChI Key |
NHJJDCGNFVEOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC.Cl |
Origin of Product |
United States |
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